molecular formula C11H9N3O2 B5168042 4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine

4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B5168042
M. Wt: 215.21 g/mol
InChI Key: DHWHNWWIIKUOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine is not fully understood. However, several studies have suggested that its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been suggested that its anti-viral activity may be attributed to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Moreover, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, it has been found to inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics. Additionally, its relatively simple synthesis method makes it easily accessible for research purposes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to explore its anti-cancer and anti-viral activities in vivo. Moreover, it would be interesting to investigate the potential of this compound as a lead compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of 4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,6-dimethyl-4-(trifluoromethyl)pyrimidine with hydroxylamine-O-sulfonic acid to form 4-(4-trifluoromethylisoxazolyl)-2,6-dimethylpyrimidine. This compound is then subjected to a cyclization reaction with acetic anhydride to form this compound.

Scientific Research Applications

4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has been reported to possess anti-viral activity against several viruses, including influenza virus and herpes simplex virus.

Properties

IUPAC Name

2,6-dimethyl-4-(1,2-oxazol-4-yl)furo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-6-3-9-10(8-4-12-15-5-8)13-7(2)14-11(9)16-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHNWWIIKUOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)C3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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